
Benzoxazole, 5-(ethylsulfonyl)-
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Overview
Description
Benzoxazole, 5-(ethylsulfonyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an ethylsulfonyl group at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of benzoxazole, 5-(ethylsulfonyl)- typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Benzoxazole, 5-(ethylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(ethylsulfonyl)-benzoxazole typically involves the reaction of ethylsulfonyl chloride with appropriate benzoxazole precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure of synthesized compounds .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including 5-(ethylsulfonyl)-. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds exhibit potent activity against a range of pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 3.12 - 50 | |
Staphylococcus aureus | 6.25 - 25 | |
Candida albicans | 7.81 - 250 | |
Pseudomonas aeruginosa | 12.5 - 100 |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, a series of synthesized compounds were evaluated against human colorectal carcinoma cell lines (HCT-116) using the Sulforhodamine B assay:
Compound | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
Compound A | 24.5 | 29.2 |
Compound B | 39.9 | 35.6 |
These results indicate that certain derivatives possess comparable or superior anticancer activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of benzoxazole derivatives. Research indicates that specific substitutions on the benzoxazole ring can significantly influence biological activity:
- Electron-withdrawing groups enhance antibacterial properties.
- The presence of hydroxy groups improves anticancer efficacy.
- Modifications at the 2-position on the benzoxazole scaffold have been linked to increased potency against various pathogens .
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of novel sulfonamido-benzoxazole derivatives and tested their antimicrobial activity using the microdilution method. Results showed promising MIC values against Enterococcus faecalis and other pathogens, indicating potential for development into new antimicrobial agents .
- Anticancer Studies : Another investigation focused on a library of 2-substituted benzoxazoles, revealing significant activity against HCT-116 cells with IC50 values suggesting potential for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of benzoxazole, 5-(ethylsulfonyl)- involves its interaction with various biological targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to these targets.
Comparison with Similar Compounds
Benzoxazole, 5-(ethylsulfonyl)- can be compared with other benzoxazole derivatives such as:
- 5-nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications .
Biological Activity
Benzoxazole, specifically the compound 5-(ethylsulfonyl)-, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
Benzoxazole compounds are characterized by a bicyclic structure that includes a benzene ring fused to an oxazole ring. The substitution of the ethylsulfonyl group enhances the compound's solubility and biological activity. The general formula for 5-(ethylsulfonyl)-benzoxazole is C9H11NOS.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzoxazole derivatives against various pathogens. The following table summarizes key findings regarding the antimicrobial activity of 5-(ethylsulfonyl)-benzoxazole:
The compound exhibits potent activity against E. coli, with a minimum inhibitory concentration (MIC) of 25 µg/mL. In contrast, it shows less effectiveness against Pseudomonas aeruginosa, indicating a spectrum of activity that is more favorable towards Gram-positive bacteria.
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that 5-(ethylsulfonyl)-benzoxazole can induce apoptosis in various cancer cell lines. The following table presents data on its anticancer activity:
Cell Line | IC50 (µg/mL) | Effect | Reference |
---|---|---|---|
C6 Rat Glioma | 4.30 | High selectivity | |
HCT116 Human Colorectal | 24.5 | Comparable to standard drug | |
MCF-7 Breast Cancer | >30 | Moderate cytotoxicity |
The compound showed significant cytotoxic effects against the C6 rat glioma cell line with an IC50 value of 4.30 µg/mL, indicating its potential as a selective antiglioma agent. Additionally, it demonstrated comparable efficacy to established drugs in human colorectal carcinoma.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, benzoxazole derivatives also exhibit anti-inflammatory effects. A study highlighted that certain benzoxazole compounds could inhibit pro-inflammatory cytokines, suggesting their potential application in treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity : A study involving a series of benzoxazole derivatives reported their effectiveness against various cancer types, including breast and lung cancers. Compounds were shown to selectively target cancer cells with minimal effects on normal cells, highlighting their therapeutic potential .
- Molecular Docking Studies : Molecular docking studies have indicated that the antibacterial activity of benzoxazole derivatives is linked to the inhibition of DNA gyrase, an essential enzyme for bacterial replication .
- Structure-Activity Relationship (SAR) : Research has established SAR for benzoxazole compounds, indicating that modifications to the benzoxazole nucleus can enhance biological activity. For instance, substituents at specific positions on the benzene ring significantly influence both antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(ethylsulfonyl)benzoxazole derivatives, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves functionalizing the benzoxazole core at the 5-position with an ethylsulfonyl group. A two-step approach is often employed:
Sulfonation : Introducing the sulfonyl group via electrophilic substitution or oxidation of a thioether precursor.
Derivatization : Coupling with ethyl groups using alkylation agents (e.g., ethyl halides) under basic conditions.
Key intermediates are characterized using 1H/13C NMR to confirm substitution patterns and HRMS for molecular weight validation. For example, derivatives like methyl esters of 5-(ethylsulfonyl)benzoxazole are synthesized and verified via spectral analysis .
Q. How is the structural stability of 5-(ethylsulfonyl)benzoxazole assessed experimentally?
Methodological Answer: Stability studies focus on:
- Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination (e.g., derivatives exhibit melting points between 183–249°C ).
- Hydrolytic Stability : Incubation in aqueous buffers at varying pH levels, followed by HPLC monitoring of degradation products.
- Spectroscopic Confirmation : FT-IR and NMR track functional group integrity under stress conditions .
Q. What in vitro biological screening protocols are used to evaluate the bioactivity of 5-(ethylsulfonyl)benzoxazole derivatives?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How do computational methods like DFT and molecular dynamics (MD) simulations enhance the understanding of 5-(ethylsulfonyl)benzoxazole reactivity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to identify reactive sites for electrophilic/nucleophilic attacks .
- MD Simulations : Model interactions with biological targets (e.g., DNA/proteins) to assess binding stability and conformational dynamics. For example, simulations reveal how the ethylsulfonyl group enhances hydrophobic interactions in enzyme active sites .
- Docking Studies : AutoDock or Schrödinger Suite evaluate binding affinities to receptors like EGFR or tubulin, guiding structural optimization .
Q. How can researchers resolve contradictions in bioactivity data for 5-(ethylsulfonyl)benzoxazole derivatives across different studies?
Methodological Answer:
- Meta-Analysis : Compare experimental conditions (e.g., cell line variability, assay protocols) to identify confounding factors.
- SAR Studies : Systematically modify substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate contributions to activity .
- Dose-Response Curves : Validate potency thresholds and assess off-target effects using orthogonal assays (e.g., Western blotting for apoptosis markers) .
Q. What strategies optimize the pharmacokinetic (PK) properties of 5-(ethylsulfonyl)benzoxazole derivatives while retaining efficacy?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without disrupting the ethylsulfonyl moiety’s role in target binding .
- Prodrug Design : Mask the sulfonyl group as a labile ester to enhance oral bioavailability .
- Metabolic Stability : Incubate derivatives with liver microsomes and use LC-MS to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .
Q. How are spectroscopic techniques (e.g., SERS, FT-IR) applied to study 5-(ethylsulfonyl)benzoxazole in biological systems?
Methodological Answer:
- Surface-Enhanced Raman Spectroscopy (SERS) : Detect low concentrations in cellular environments by adsorbing the compound onto metal nanoparticles .
- FT-IR Microspectroscopy : Map intracellular distribution in cancer cells, correlating spectral bands (e.g., S=O stretch at ~1150 cm⁻¹) with subcellular localization .
Properties
IUPAC Name |
5-ethylsulfonyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJKSWKTTYHJNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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